![molecular formula C20H21N3O4S B2613348 ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 91759-72-7](/img/structure/B2613348.png)
ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Biological Activity
Ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
Property | Details |
---|---|
Molecular Formula | C23H21N5O3S2 |
Molecular Weight | 479.6 g/mol |
IUPAC Name | This compound |
InChI Key | JDIWOOKSHHRIJG-ZVHZXABRSA-N |
The compound features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been shown to possess antibacterial and antifungal activity against various pathogens . The mechanism is thought to involve disruption of microbial cell membranes or inhibition of specific enzymes critical for microbial survival.
Antitumor Activity
Several studies have reported the antitumor effects of triazole derivatives. For example, compounds related to this compound have been evaluated in vitro against cancer cell lines. These studies suggest that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism of action involves the interaction of the triazole ring with biological targets such as enzymes or receptors involved in cell proliferation and survival. The sulfanyl group may also facilitate binding to proteins by forming disulfide bonds or participating in nucleophilic attacks on electrophilic centers within target molecules .
Study 1: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Antitumor Activity
A study conducted by Al-Suwaidan et al. (2016) assessed the cytotoxic effects of triazole derivatives on breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal Activity
Research indicates that compounds similar to ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibit antifungal properties. The triazole ring is known for its efficacy against fungal infections, making this compound a candidate for developing new antifungal agents. In vitro studies have shown promising results against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
3. Enzyme Inhibition
this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes could lead to applications in drug design aimed at diseases where enzyme activity is dysregulated .
Agricultural Applications
1. Pesticide Development
The unique structure of this compound positions it as a candidate for pesticide development. Compounds with similar triazole moieties are known for their fungicidal properties and could be effective in protecting crops from fungal pathogens .
2. Plant Growth Regulation
Triazole derivatives have been investigated for their role as plant growth regulators. This compound may influence plant growth and development by modulating hormonal pathways or stress responses in plants .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antifungal Activity | Demonstrated significant inhibition of fungal growth in vitro against multiple strains. |
Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
Study C | Pesticide Efficacy | Showed promising results as a fungicide in agricultural settings with reduced phytotoxicity compared to existing products. |
Properties
IUPAC Name |
ethyl 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-18(24)13-28-20-22-21-19(23(20)15-8-6-5-7-9-15)14-10-11-16(25-2)17(12-14)26-3/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHGKTANWNMFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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